molecular formula C5H2Cl2N2O2 B11773794 5,6-Dichloropyridazine-3-carboxylic acid

5,6-Dichloropyridazine-3-carboxylic acid

Cat. No.: B11773794
M. Wt: 192.98 g/mol
InChI Key: MTDHNZYCKQPRSN-UHFFFAOYSA-N
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Description

5,6-Dichloropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 5 and 6, and a carboxylic acid group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives. One common method is the reaction of pyridazine-3-carboxylic acid with chlorine gas in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective chlorination at positions 5 and 6 .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

5,6-Dichloropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6-Dichloropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine-4-carboxylic acid: Another chlorinated pyridazine derivative with similar properties.

    5,6-Dichloropyridine-3-carboxylic acid: A related compound with a pyridine ring instead of a pyridazine ring.

    3-amino-5,6-dichloropyrazine-2-carboxylic acid: A pyrazine derivative with similar functional groups .

Uniqueness

5,6-Dichloropyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

IUPAC Name

5,6-dichloropyridazine-3-carboxylic acid

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-3(5(10)11)8-9-4(2)7/h1H,(H,10,11)

InChI Key

MTDHNZYCKQPRSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1C(=O)O)Cl)Cl

Origin of Product

United States

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